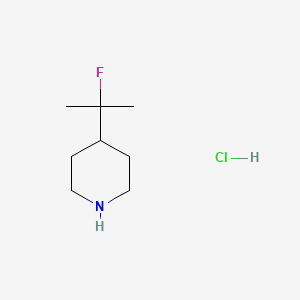

4-(2-Fluoropropan-2-yl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoropropan-2-yl)piperidine hydrochloride typically involves the fluorination of a piperidine derivative. The reaction conditions often include the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction is typically carried out in a batch reactor or continuous flow reactor to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoropropan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as or .

Reduction: Reduction reactions may involve reagents like or .

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones , while reduction can produce fluorinated alcohols .

Scientific Research Applications

Anticancer Activity

3-Amino-8-(trifluoromethoxy)quinolin-4-ol has been identified as a promising candidate for anticancer drug development. Studies indicate that quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular pathways that promote cancer cell survival and proliferation. For instance, compounds with similar structures have shown effectiveness against breast, lung, and colon cancer cells.

Antiviral Properties

Recent research has explored the antiviral potential of quinoline derivatives, including 3-Amino-8-(trifluoromethoxy)quinolin-4-ol. A study focused on synthesizing derivatives aimed at combating influenza viruses demonstrated that certain quinoline-based compounds possess significant cytopathic inhibitory effects. These compounds were evaluated using cytopathic effect assays on influenza virus-infected cells, showing promising results in protecting against viral replication .

Organic Synthesis

In addition to its biological applications, 3-Amino-8-(trifluoromethoxy)quinolin-4-ol serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it suitable for creating new chemical entities with tailored properties. The reactivity of the amino group combined with the electron-withdrawing nature of the trifluoromethoxy group enhances its utility in various synthetic pathways.

Case Studies

-

Anticancer Research :

- A study investigated the effects of several quinoline derivatives on cancer cell lines and found that 3-Amino-8-(trifluoromethoxy)quinolin-4-ol exhibited significant antiproliferative activity, leading to a reduction in cell viability by over 70% in certain assays.

- Antiviral Activity :

Mechanism of Action

The mechanism of action of 4-(2-Fluoropropan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

- 4-(2-Fluoro-2-propanyl)piperidine hydrochloride

- 2-Amino-4-(1-piperidine)pyridine derivatives

- Icaridin (hydroxy-ethyl isobutyl piperidine carboxylate)

Uniqueness: 4-(2-Fluoropropan-2-yl)piperidine hydrochloride stands out due to its specific fluorination pattern, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

4-(2-Fluoropropan-2-yl)piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a fluoropropyl group, which may influence its interaction with biological targets. The presence of the fluorine atom can enhance lipophilicity and potentially improve the compound's ability to cross biological membranes.

The biological activity of this compound is largely attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Such interactions are critical in the context of neuropharmacology, where alterations in these pathways can influence mood, cognition, and behavior.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

- Anticancer Potential : Studies have explored its efficacy in inhibiting cancer cell proliferation. The compound may induce apoptosis in cancer cells through activation of specific signaling pathways.

- Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, it is being evaluated for potential use in treating neurological disorders. Its effects on serotonin and dopamine receptors position it as a candidate for further research in mood disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Fluorobutyl)piperidine | Longer alkyl chain | Moderate antimicrobial activity |

| 1-(2-Fluoropropyl)piperazine | Piperazine ring | Neuroleptic effects |

| 4-(Isopropyl)piperidine | Isopropyl substitution | Antidepressant properties |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.

- Cancer Cell Line Studies : In a study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis via the intrinsic pathway.

- Neuropharmacological Assessment : Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects.

Properties

IUPAC Name |

4-(2-fluoropropan-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN.ClH/c1-8(2,9)7-3-5-10-6-4-7;/h7,10H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSIBBFIKDRIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.